molecular formula C10H13NO4 B2693868 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid CAS No. 1343273-67-5

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid

Cat. No. B2693868
CAS RN: 1343273-67-5
M. Wt: 211.217
InChI Key: QWOZMASHQFUKLK-UHFFFAOYSA-N
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Description

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid , also known by its IUPAC name 3-(5-methyl-2-furyl)-beta-alanine , is a chemical compound with the molecular formula C8H11NO3 . It belongs to the class of nitrobenzenes and contains a furan moiety in its structure .


Synthesis Analysis

Several synthetic methods have been explored for the preparation of this compound. One approach involves the catalytic protodeboronation of alkyl boronic esters, utilizing a radical mechanism. This method allows for the reduction of 1°, 2°, and 3° alkyl boronic esters, leading to the formation of 3-(5-methylfuran-2-yl)alanine . Another study reports the synthesis of 3-(furan-2-yl)alanine derivatives via hydroarylation of the carbon–carbon double bond using Brønsted superacid TfOH .


Molecular Structure Analysis

The molecular structure of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid consists of a furan ring attached to a beta-alanine backbone. The acetamido group is also present, contributing to its overall composition .


Chemical Reactions Analysis

The compound can undergo various reactions, including protodeboronation , which is essential for its synthesis. Additionally, protonation of the carbon–carbon double bond may lead to O,C-diprotonated species, enabling further transformations .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of this compound is reported to be around 139–141°C .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid”, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .

Chitin Characterization

This compound has been used in the identification and characterization of chitin in organisms . Acetylpyridones, acetamidofuran, 3-acetamido-5-methylfuran, and 3-acetamido-(2 and 4)-pyrones appear to be characteristic pyrolysis products for chitin . These markers provide potential markers for proteins and peptides in which proline, alanine, valine, arginine, and glycine are the dominant amino acids .

Synthesis of 7-Oxanorbornenes

The 3-acetamido group in “3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid” has been found to promote a remarkable increase in the kinetics of the Diels–Alder reaction . This allows for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .

Antimicrobial Drug Development

The rise in drug resistance to clinically utilized anti-infectives has necessitated the development of new antimicrobial compounds . Furan-containing compounds, such as “3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid”, exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Protein and Peptide Marker Development

Pyrolysis products with ions of m/z 70, 154, 168, 194 likely derive from diketopiperazine structures and provide potential markers for proteins and peptides in which proline, alanine, valine, arginine, and glycine are the dominant amino acids . These markers can be used in the identification and characterization of proteins and peptides.

Therapeutic Applications

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer . As “3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid” is a furan derivative, it may also share some of these therapeutic properties .

Safety and Hazards

  • Warning : The compound poses risks associated with ingestion, skin contact, and inhalation. Avoid breathing mist, gas, or vapors. Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

3-acetamido-3-(5-methylfuran-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-3-4-9(15-6)8(5-10(13)14)11-7(2)12/h3-4,8H,5H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZMASHQFUKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid

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